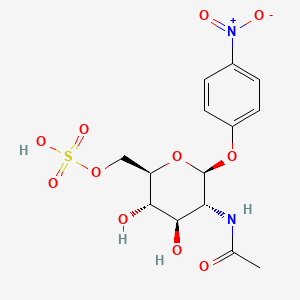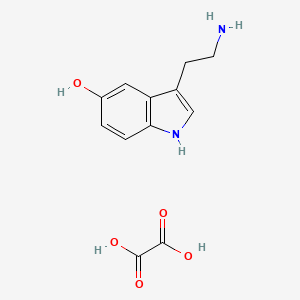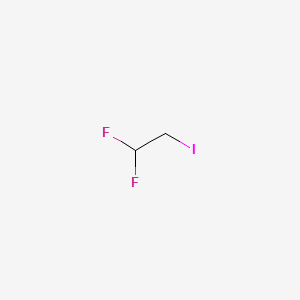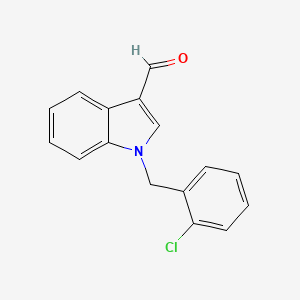
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
The compound “1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde” is likely a complex organic molecule. It appears to contain an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a 2-chlorobenzyl group and a carbaldehyde group .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through multi-step processes involving reactions such as O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition .Applications De Recherche Scientifique
Gold-Catalyzed Cycloisomerizations
Kothandaraman et al. (2011) explored the preparation of 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This process, involving intramolecular addition and iododeauration, yields products in good to excellent yields, suggesting a potential application in synthesizing derivatives of indole carbaldehydes like 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (Kothandaraman, S. R. Mothe, S. S. M. Toh, & P. Chan, 2011).
Palladacycles with Indole Core
Singh et al. (2017) synthesized palladacycles using indole carbaldehydes. These complexes demonstrated efficiency as catalysts in reactions like Suzuki–Miyaura coupling and allylation of aldehydes, indicating potential catalytic applications of compounds related to this compound (M. Singh, F. Saleem, R. Pal, & A. Singh, 2017).
Baeyer-Villiger Oxidation
Bourlot, Desarbre, and Mérour (1994) investigated the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes. This reaction is key in synthesizing various indole derivatives, potentially including those related to this compound (A. Bourlot, E. Desarbre, & J. Mérour, 1994).
Oxirane-Opening—1,3-Oxazole-Closure Process
Suzdalev et al. (2011) studied the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin, leading to the formation of oxazolo[3,2-a]indole. These findings suggest potential synthetic pathways for creating novel structures from indole carbaldehydes (K. Suzdalev, S. V. Den’kina, G. Borodkin, et al., 2011).
Synthesis of Heterocyclic Compounds
Vikrishchuk et al. (2019) demonstrated the synthesis of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This process may be relevant for developing compounds with similar structures to this compound (N. I. Vikrishchuk, K. Suzdalev, A. Y. Dranikova, et al., 2019).
Mécanisme D'action
Target of Action
Many indole derivatives are known to interact with various receptors in the body, including serotonin and dopamine receptors .
Mode of Action
Without specific information, it’s difficult to say how this compound interacts with its targets. Many indole derivatives work by binding to their target receptors and modulating their activity .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Indole derivatives can affect a variety of pathways depending on their specific structure and target .
Pharmacokinetics
Factors such as its size, polarity, and functional groups would influence these properties .
Result of Action
Depending on its target, it could potentially affect neurotransmission, cellular signaling, or other biological processes .
Action Environment
Various environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPDMKKPNRPZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358067 | |
| Record name | 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90815-00-2 | |
| Record name | 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


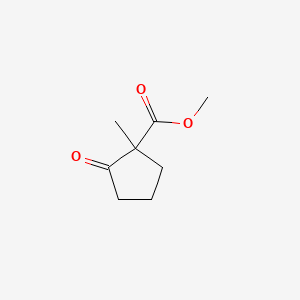
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
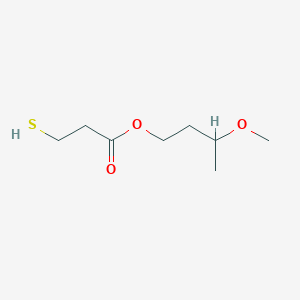


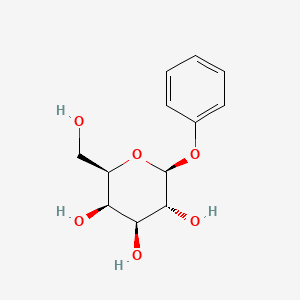
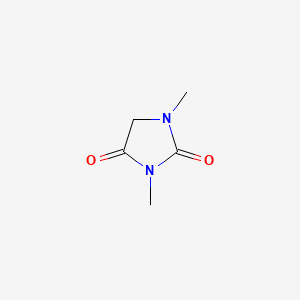
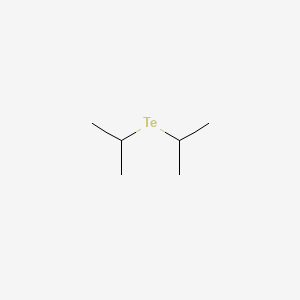
![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)
